1-(2-Iodo-5-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Iodo-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol This compound is characterized by the presence of an iodine atom, a mercapto group (–SH), and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Iodo-5-mercaptophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the mercapto group. One common synthetic route includes the following steps:
Iodination: The precursor phenyl compound is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Mercapto Group Introduction: The iodinated intermediate is then treated with a thiolating agent, such as thiourea or sodium hydrosulfide, to introduce the mercapto group.
Propanone Formation: The final step involves the formation of the propanone moiety through a reaction with a suitable ketone precursor under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Iodo-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Condensation: The propanone moiety can participate in condensation reactions with aldehydes or amines to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pH conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(2-Iodo-5-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability. The propanone moiety can undergo various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
1-(2-Iodo-5-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Iodo-5-mercaptophenyl)propan-2-one: Similar structure but with a different position of the propanone moiety.
1-(5-Iodo-2-mercaptophenyl)propan-1-one: Similar structure but with different positions of the iodine and mercapto groups.
1-(2-Bromo-5-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
Biological Activity
1-(2-Iodo-5-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features and biological activities. This compound, characterized by the presence of a mercapto group and an iodine atom, plays a significant role in biochemical interactions, particularly involving enzyme inhibition and protein modification.
Chemical Structure and Properties
The molecular formula of this compound is C10H10IOS, with a molar mass of approximately 292.14 g/mol. The compound consists of a propanone moiety attached to a phenyl ring that includes both an iodine atom and a mercapto group, which significantly influences its chemical reactivity and biological activity. The IUPAC name for this compound is 1-(2-iodo-5-sulfanylphenyl)propan-2-one, and its canonical SMILES representation is CC(=O)CC1=C(C(=CC=C1)S)I.
Mechanisms of Biological Activity
The biological activity of this compound can be primarily attributed to the following mechanisms:
- Enzyme Inhibition : The mercapto group allows the compound to interact with thiol groups in proteins, potentially leading to enzyme inhibition. This characteristic makes it valuable in studies related to enzyme functionality and modulation.
- Protein Modification : The interaction between the mercapto group and proteins can result in modifications such as disulfide bond formation or other redox reactions, which are crucial for understanding protein dynamics in various biochemical pathways.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
Table 1: Summary of Biological Activity Studies
In one study, derivatives of similar compounds were synthesized to evaluate their inhibitory activities against the NS2B-NS3 protease of flaviviruses, which are critical human pathogens. The results indicated that modifications in the structure could lead to significant variations in inhibitory potency, emphasizing the importance of structural features in biological activity .
Case Studies
- Flavivirus Interaction : A detailed investigation into the interactions of compounds similar to this compound revealed that structural modifications could enhance their inhibitory effects against viral proteases. For instance, substituents that increase hydrophobicity have been shown to improve binding affinity and potency .
- Redox Modulation : Another study focused on how the thiol group interacts with reactive oxygen species (ROS), suggesting that compounds like this compound could be utilized to target redox-sensitive sites within proteins, thereby influencing cellular signaling pathways.
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(2-iodo-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9IOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3 |
InChI Key |
UBGLYUUMIHQSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)S)I |
Origin of Product |
United States |
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